molecular formula C9H7BrFN B15335131 4-Bromo-6-fluoro-3-methylindole

4-Bromo-6-fluoro-3-methylindole

Cat. No.: B15335131
M. Wt: 228.06 g/mol
InChI Key: KVEDSBVJOALLSU-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-3-methylindole (C$9$H$7$BrFN, MW: 244.06 g/mol) is a halogenated indole derivative characterized by a bromine atom at position 4, a fluorine atom at position 6, and a methyl group at position 3 of the indole scaffold. Indoles are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

4-bromo-6-fluoro-3-methyl-1H-indole

InChI

InChI=1S/C9H7BrFN/c1-5-4-12-8-3-6(11)2-7(10)9(5)8/h2-4,12H,1H3

InChI Key

KVEDSBVJOALLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-3-methylindole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-methylindole followed by fluorination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 4-Bromo-6-fluoro-3-methylindole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-3-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while cycloaddition reactions can produce polycyclic compounds with potential biological activity .

Scientific Research Applications

4-Bromo-6-fluoro-3-methylindole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-3-methylindole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial activity by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Analysis

The biological and chemical properties of indole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 4-Bromo-6-fluoro-3-methylindole with structurally related compounds from the provided evidence:

Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Compound Name Substituents (Position) Molecular Formula Similarity Score Key Properties/Applications
4-Bromo-6-fluoro-3-methylindole Br (4), F (6), CH$_3$ (3) C$9$H$7$BrFN Cross-coupling intermediate; drug discovery
6-Bromo-1H-indole-4-carboxylic acid Br (6), COOH (4) C$9$H$6$BrNO$_2$ 0.96 Carboxylic acid group enhances solubility; used in peptide synthesis
3-Bromoindole-6-carboxylic acid Br (3), COOH (6) C$9$H$6$BrNO$_2$ 0.92 Bioactive scaffold for antimicrobial agents
4-Bromoindole-3-carboxylic Acid Br (4), COOH (3) C$9$H$6$BrNO$_2$ 0.91 Agrochemical precursor (herbicides)
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate Br (4), CH$3$ (2), COOCH$3$ (6) C${11}$H${10}$BrNO$_2$ 0.84 Ester group facilitates coupling reactions
6-Bromo-1H-indole-3-carbaldehyde Br (6), CHO (3) C$9$H$6$BrNO 0.78 Aldehyde group enables condensation reactions

Key Differences and Implications

Halogen Positioning: Bromine at position 4 (target compound) vs. 6 (6-Bromo-1H-indole-4-carboxylic acid): Position 4 bromine may favor electrophilic substitution at the indole’s 5- or 7-position, whereas bromine at 6 directs reactivity toward positions 4 or 7.

Functional Group Effects :

  • The methyl group at position 3 in the target compound provides steric hindrance, which could slow undesired side reactions compared to more reactive substituents like aldehydes or carboxylic acids.
  • Carboxylic acid/ester derivatives (e.g., entries 2–5 in Table 1) exhibit higher polarity, improving water solubility but limiting membrane permeability in biological systems.

Similarity Scores :

  • Compounds with similarity scores >0.9 (e.g., 6-Bromo-1H-indole-4-carboxylic acid) share closer structural alignment with the target, suggesting overlapping synthetic applications. Lower-scoring analogs (e.g., 6-Bromo-1H-indole-3-carbaldehyde) diverge in reactivity due to distinct functional groups.

Limitations and Challenges

  • Steric Effects : The methyl group at position 3 may hinder access to the indole’s π-system, reducing reactivity in some catalytic cycles compared to less bulky analogs like 3-Bromoindole-6-carboxylic acid.
  • Limited Direct Data: While the provided evidence catalogs structural analogs, experimental data (e.g., melting points, reaction yields) for the target compound are absent, necessitating extrapolation from related compounds.

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